molecular formula C9H18N2OS2 B14443130 Methyl [3-(morpholin-4-yl)propyl]carbamodithioate CAS No. 76029-57-7

Methyl [3-(morpholin-4-yl)propyl]carbamodithioate

Cat. No.: B14443130
CAS No.: 76029-57-7
M. Wt: 234.4 g/mol
InChI Key: GTUSAVXJOYAQIP-UHFFFAOYSA-N
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Description

Methyl [3-(morpholin-4-yl)propyl]carbamodithioate is a chemical compound that belongs to the class of carbamodithioates It is characterized by the presence of a morpholine ring, a propyl chain, and a carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(morpholin-4-yl)propyl]carbamodithioate typically involves the reaction of morpholine with a suitable propyl halide to form the intermediate 3-(morpholin-4-yl)propyl halide. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the carbamodithioate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(morpholin-4-yl)propyl]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various carbamodithioate derivatives.

Scientific Research Applications

Methyl [3-(morpholin-4-yl)propyl]carbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [3-(morpholin-4-yl)propyl]carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbamodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple morpholine derivative with similar structural features.

    4-Morpholinopropane sulphonic acid: Another morpholine derivative with different functional groups.

    Di(morpholin-4-yl) disulphide: A compound with two morpholine rings and a disulfide linkage.

Uniqueness

Methyl [3-(morpholin-4-yl)propyl]carbamodithioate is unique due to its specific combination of a morpholine ring, a propyl chain, and a carbamodithioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl N-(3-morpholin-4-ylpropyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS2/c1-14-9(13)10-3-2-4-11-5-7-12-8-6-11/h2-8H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUSAVXJOYAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579695
Record name Methyl [3-(morpholin-4-yl)propyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-57-7
Record name Methyl [3-(morpholin-4-yl)propyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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